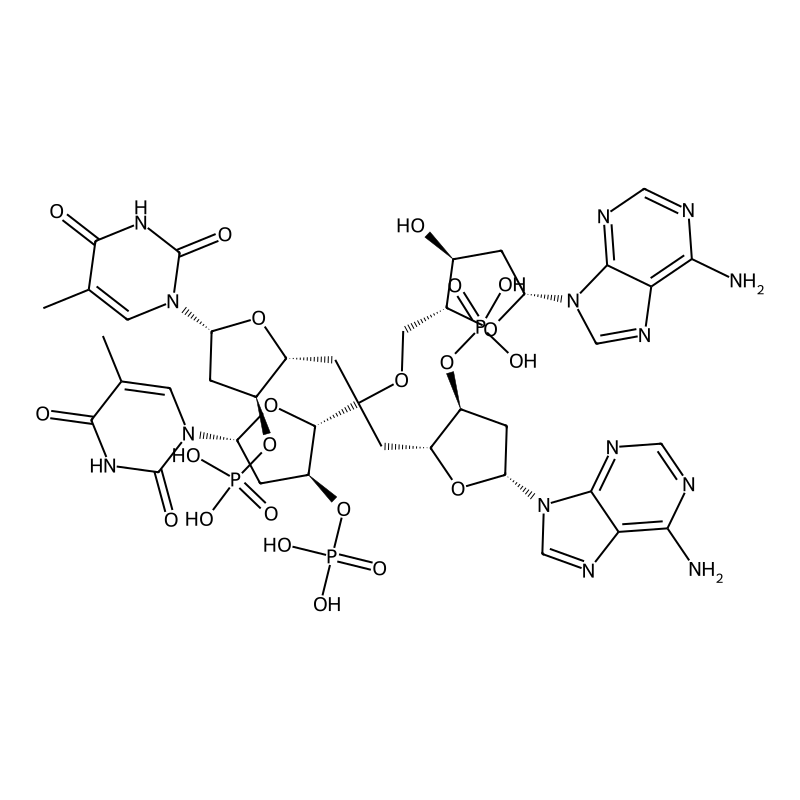

d(T-A-A-T)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound d(T-A-A-T) is a synthetic oligonucleotide that consists of a sequence of nucleotides with the molecular formula and a molecular weight of 1172.8 g/mol. This compound is notable for its structural characteristics and potential applications in biochemical research and molecular biology, particularly in studies involving DNA interactions and conformational analysis. The sequence itself is composed of alternating thymine and adenine bases, which are critical for various biological processes, including DNA replication and transcription.

- Hybridization: The oligonucleotide can hybridize with complementary sequences, forming double-stranded structures essential for various biological functions.

- Phosphorylation: The phosphate groups in d(T-A-A-T) can undergo phosphorylation reactions, which are crucial for the activation of nucleic acids in cellular processes.

- Enzymatic Reactions: It can be a substrate for enzymes such as polymerases and ligases, which are involved in DNA replication and repair mechanisms.

Research indicates that d(T-A-A-T) exhibits significant biological activity, particularly in its interactions with proteins and other nucleic acids. Some key aspects include:

- Binding Affinity: The compound shows a high binding affinity to specific proteins, influencing gene expression and regulatory pathways.

- Stability: The stability of the d(T-A-A-T) structure under physiological conditions makes it a valuable tool for studying nucleic acid interactions.

- Conformational Properties: Studies using nuclear magnetic resonance spectroscopy have demonstrated that d(T-A-A-T) adopts specific conformations that are critical for its biological functions .

The synthesis of d(T-A-A-T) typically involves solid-phase synthesis techniques, which are standard in oligonucleotide chemistry. The general steps include:

- Initialization: A solid support is functionalized to attach the first nucleotide.

- Coupling: Successive nucleotides are added through phosphoramidite chemistry, where each nucleotide is activated and coupled to the growing chain.

- Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support and subjected to deprotection to remove any protective groups used during synthesis.

These methods ensure high purity and yield of the final product.

d(T-A-A-T) has several applications in molecular biology and biochemistry:

- Gene Expression Studies: It can be used as a probe in hybridization assays to study gene expression levels.

- Therapeutic Development: The compound may serve as a template or scaffold for developing antisense oligonucleotides or RNA interference molecules.

- Diagnostic Tools: Its specificity allows it to be utilized in diagnostic assays for detecting specific nucleic acid sequences related to diseases.

Interaction studies involving d(T-A-A-T) focus on its binding properties with various biomolecules:

- Protein Interactions: Research has shown that d(T-A-A-T) interacts with specific transcription factors, influencing their activity and stability.

- Nucleic Acid Interactions: It can form stable complexes with complementary DNA or RNA sequences, which is essential for understanding genetic regulation mechanisms.

These studies often employ techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities.

d(T-A-A-T) shares structural similarities with other oligonucleotides but possesses unique features that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| d(A-T) | C20H28N10O12P2 | Simpler structure; fewer bases; less stability |

| d(G-C) | C20H28N10O12P2 | Forms stable base pairs due to G-C pairing |

| d(A-A-T) | C30H37N11O15P3 | Contains more adenine bases; different binding properties |

| d(T-T) | C20H28N10O12P2 | Homopolymer; less versatile in binding interactions |

The uniqueness of d(T-A-A-T) lies in its specific sequence composition, which enhances its binding affinity and stability compared to simpler oligonucleotides. Its application potential in research and therapeutics further highlights its significance within this group of compounds.